molecular formula C6H8ClN3 B2455524 6-chloro-N,5-dimethylpyrimidin-4-amine CAS No. 14394-57-1

6-chloro-N,5-dimethylpyrimidin-4-amine

Cat. No.: B2455524
CAS No.: 14394-57-1
M. Wt: 157.6
InChI Key: RZBFGFBOMOCWDE-UHFFFAOYSA-N
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Description

6-Chloro-N,5-dimethylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C6H8ClN3 and a molecular weight of 157.6 g/mol . It is characterized by a pyrimidine ring substituted with a chlorine atom at the 6-position and two methyl groups at the N and 5-positions. This compound is typically a white to off-white solid and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,5-dimethylpyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of 6-chloropyrimidine with dimethylamine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and precise control of reaction parameters to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N,5-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, pyrimidine N-oxides, and reduced pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-N,5-dimethylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting nucleic acid synthesis.

    Industry: It is utilized in the production of agrochemicals and dyes, where its reactivity and stability are advantageous.

Mechanism of Action

The mechanism of action of 6-chloro-N,5-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis pathways. This mechanism is particularly relevant in its potential antimicrobial and antiviral applications, where it can interfere with the replication of pathogens.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N,N-dimethylpyrimidin-4-amine: Similar in structure but with different substitution patterns.

    4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine: Contains an ethyl group at the 6-position instead of a methyl group.

    6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine: Features an isopropyl group and a methylthio group.

Uniqueness

6-Chloro-N,5-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and two methyl groups on the pyrimidine ring makes it a versatile intermediate in various synthetic and research applications.

Properties

IUPAC Name

6-chloro-N,5-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-4-5(7)9-3-10-6(4)8-2/h3H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBFGFBOMOCWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1Cl)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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